molecular formula C7H7NOSe B189259 N-Methyl-3-formyl-2(1H)-pyridineselenone CAS No. 65823-94-1

N-Methyl-3-formyl-2(1H)-pyridineselenone

Cat. No. B189259
CAS RN: 65823-94-1
M. Wt: 200.11 g/mol
InChI Key: GFXUSJOXEXOURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-formyl-2(1H)-pyridineselenone (MFPS) is a selenium-containing heterocyclic compound. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. In

Scientific Research Applications

N-Methyl-3-formyl-2(1H)-pyridineselenone has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in cell signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

Biochemical And Physiological Effects

N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-Methyl-3-formyl-2(1H)-pyridineselenone has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.

Advantages And Limitations For Lab Experiments

N-Methyl-3-formyl-2(1H)-pyridineselenone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits a broad spectrum of biological activities, making it a versatile compound for various applications. However, N-Methyl-3-formyl-2(1H)-pyridineselenone has some limitations for lab experiments. It is unstable in the presence of light and air, and its solubility in water is limited. These factors can affect the reproducibility of experiments and limit its use in certain applications.

Future Directions

N-Methyl-3-formyl-2(1H)-pyridineselenone has several potential future directions for research. One direction is the development of N-Methyl-3-formyl-2(1H)-pyridineselenone analogs with improved stability and solubility. Another direction is the exploration of N-Methyl-3-formyl-2(1H)-pyridineselenone's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in cancer therapy.
Conclusion
In conclusion, N-Methyl-3-formyl-2(1H)-pyridineselenone is a selenium-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. N-Methyl-3-formyl-2(1H)-pyridineselenone has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-Methyl-3-formyl-2(1H)-pyridineselenone and its potential applications in various fields.

Synthesis Methods

N-Methyl-3-formyl-2(1H)-pyridineselenone can be synthesized through the reaction of N-methylpyridinium iodide with sodium selenite in the presence of formaldehyde. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with formaldehyde to yield N-Methyl-3-formyl-2(1H)-pyridineselenone. The yield of N-Methyl-3-formyl-2(1H)-pyridineselenone can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

properties

CAS RN

65823-94-1

Product Name

N-Methyl-3-formyl-2(1H)-pyridineselenone

Molecular Formula

C7H7NOSe

Molecular Weight

200.11 g/mol

IUPAC Name

1-methyl-2-selanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NOSe/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3

InChI Key

GFXUSJOXEXOURZ-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=[Se])C=O

Canonical SMILES

CN1C=CC=C(C1=[Se])C=O

Other CAS RN

65823-94-1

Origin of Product

United States

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